molecular formula C5H4Cl2N2 B3188623 3,4-Dichloro-6-methylpyridazine CAS No. 22390-45-0

3,4-Dichloro-6-methylpyridazine

Cat. No.: B3188623
CAS No.: 22390-45-0
M. Wt: 163 g/mol
InChI Key: YOUPASAGLWSIJQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-6-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 4 and a methyl group at position 6 on the pyridazine ring. It is known for its applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-6-methylpyridazine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of complex organic molecules, indicating its potential as a biochemical reagent . The compound’s interactions with enzymes and proteins can lead to either inhibition or activation, depending on the specific biochemical context. These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can impact metabolic pathways, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction is critical for its role in biochemical reactions. Furthermore, the compound can induce changes in gene expression, which in turn affects cellular function . Understanding these molecular mechanisms is essential for elucidating the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement within the cellular environment . These interactions determine the compound’s localization and accumulation within cells, influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in determining the compound’s localization. Understanding these localization patterns is essential for elucidating the compound’s function within the cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-6-methylpyridazine typically involves the chlorination of 6-methylpyridazine. One common method is the reaction of 6-methylpyridazine with phosphorus oxychloride (POCl3) in the presence of a suitable solvent, such as dichloromethane, at elevated temperatures. The reaction proceeds through the formation of intermediate chlorinated species, which then undergo further chlorination to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the final compound suitable for various applications .

Comparison with Similar Compounds

3,4-Dichloro-6-methylpyridazine can be compared with other similar compounds in the pyridazine family:

    3,6-Dichloro-4-methylpyridazine: Similar in structure but with chlorine atoms at positions 3 and 6.

    4,6-Dichloro-2-methylpyrimidine: A pyrimidine derivative with chlorine atoms at positions 4 and 6.

    3,5-Dichloro-2-methylpyridine: A pyridine derivative with chlorine atoms at positions 3 and 5.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

3,4-dichloro-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUPASAGLWSIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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